1-(Trimethylsilyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

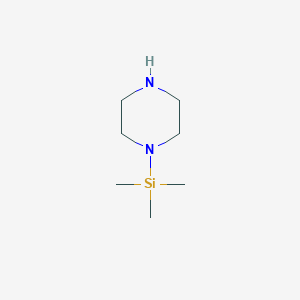

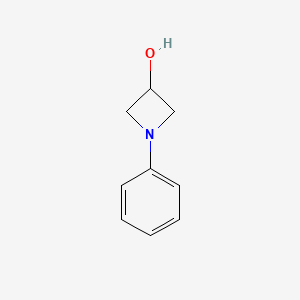

1-(Trimethylsilyl)piperazine is an organic compound with the molecular formula C7H18N2Si . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis

The molecular structure of 1-(Trimethylsilyl)piperazine consists of a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .Physical And Chemical Properties Analysis

1-(Trimethylsilyl)piperazine has a molecular weight of 158.317 Da . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications

Chemical Vapor Deposition (CVD) Precursor

1-(Trimethylsilyl)piperazine is utilized as a novel precursor for the synthesis of silicon carbonitride films by CVD. Its thermal stability and vapor pressure characteristics are crucial for the deposition process . The compound undergoes transformation in plasma conditions, leading to the formation of SiCN (H) films with significant optical properties, which are valuable for various industrial applications .

Medicine

In the medical field, derivatives of piperazine, which include the trimethylsilyl group, are explored for their potential as antimicrobial polymers . These compounds have shown promise in targeting bacterial membranes and could lead to new treatments for infections .

Materials Science

The application of 1-(Trimethylsilyl)piperazine in materials science is primarily linked to its role in creating thin films and coatings . These materials are studied for their electrical, optical, and mechanical properties, which can be tailored for specific uses in new devices .

Environmental Science

While direct applications in environmental science are not explicitly detailed in the search results, the use of 1-(Trimethylsilyl)piperazine in creating coatings and films could have implications for environmental monitoring and protection technologies .

Analytical Chemistry

In analytical chemistry, the focus is on the characterization of materials . The properties of 1-(Trimethylsilyl)piperazine-derived films, such as refractive index and optical bandgap, are of interest for developing new analytical methods and sensors .

Pharmacology

The piperazine structure is significant in pharmacology, where it is incorporated into various drugs. The trimethylsilyl group could potentially be used to modify the solubility and reactivity of piperazine-containing compounds, leading to new pharmaceutical applications .

Organic Synthesis

Piperazine derivatives, including those with trimethylsilyl groups, are valuable in organic synthesis. They serve as building blocks for creating complex molecules, which can be used in drug development and other chemical synthesis processes .

Biochemistry

In biochemistry, the study of 1-(Trimethylsilyl)piperazine is less about direct applications and more about understanding its interaction with biological systems . This knowledge can inform the design of biomaterials and biologically active molecules .

Mechanism of Action

Target of Action

1-(Trimethylsilyl)piperazine is a derivative of piperazine, a class of organic compounds that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine derivatives are often found in drugs or bioactive molecules due to their chemical reactivity, which facilitates their insertion into the molecule . The primary targets of piperazine derivatives are typically dependent on the therapeutic class of the drug in which they are used .

Mode of Action

For instance, some piperazine compounds mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

Piperazine derivatives are known to affect various biochemical pathways depending on their specific structure and the therapeutic class of the drug in which they are used .

Pharmacokinetics

The piperazine moiety is often used in drugs to optimize the pharmacokinetic properties of the final molecule . Piperazine derivatives are known to impact the physicochemical properties of the final molecule, such as basicity and solubility, which positively affect pharmacokinetics .

Result of Action

It has been reported that 1,4-bis-n,n-(trimethylsilyl)piperazine can be used as a precursor for the synthesis of silicon carbonitride films by chemical vapor deposition (cvd) .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 1-(Trimethylsilyl)piperazine. For instance, the transformation of 1,4-Bis-N,N-(trimethylsilyl)piperazine in low-power plasma conditions was investigated, and it was shown that the compound undergoes destruction, accompanied by H and CH elimination and CN formation .

Future Directions

properties

IUPAC Name |

trimethyl(piperazin-1-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2Si/c1-10(2,3)9-6-4-8-5-7-9/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIIRNRRFVPFJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626286 |

Source

|

| Record name | 1-(Trimethylsilyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trimethylsilyl)piperazine | |

CAS RN |

540494-46-0 |

Source

|

| Record name | 1-(Trimethylsilyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)

![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)